molecular formula C10H9ClF3NO2 B13334589 Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate

Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate

Cat. No.: B13334589
M. Wt: 267.63 g/mol
InChI Key: BCTTUQSHLNRQIV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H9ClF3NO2 It is a derivative of nicotinic acid, characterized by the presence of chloro, methyl, and trifluoromethyl groups on the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate typically involves the esterification of the corresponding nicotinic acid derivative. One common method includes the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of ethyl 4-amino-2-methyl-6-(trifluoromethyl)nicotinate.

    Oxidation: Formation of ethyl 4-chloro-2-carboxy-6-(trifluoromethyl)nicotinate.

    Reduction: Formation of ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinamide.

Scientific Research Applications

Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.

    Ethyl nicotinate: Similar ester derivative with different substituents, used in various chemical syntheses.

    Methyl 2-bromo-6-(trifluoromethyl)nicotinate: Another nicotinate derivative with bromine substitution.

Uniqueness: Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate is unique due to the combination of chloro, methyl, and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 4-chloro-2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClF3NO2/c1-3-17-9(16)8-5(2)15-7(4-6(8)11)10(12,13)14/h4H,3H2,1-2H3

InChI Key

BCTTUQSHLNRQIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1Cl)C(F)(F)F)C

Origin of Product

United States

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